N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride
Description
N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride is a synthetic organic compound featuring a pyrrolidine ring substituted at the 3-position with a sulfonamide group, where the sulfonamide nitrogen is further modified with a cyclopropylmethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)pyrrolidine-3-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-9-6-8)10-5-7-1-2-7;/h7-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKIUCFPTGGLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of cyclopropylmethylamine with pyrrolidine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Antibacterial and Anticancer Properties
N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride exhibits significant antibacterial activity, typical of sulfonamides. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Recent studies suggest that derivatives of this compound may also possess anticancer properties, making it a candidate for drug development targeting both bacterial infections and cancerous cells.
Allosteric Modulation
Research indicates that this compound may act as an allosteric modulator in certain receptor systems. This property is crucial for understanding its mechanism of action and therapeutic effects. The cyclopropyl group enhances binding affinity and selectivity for specific receptors, which can be leveraged in drug design.
Enhancing Binding Affinity
The unique structure of this compound allows for modifications that can significantly influence its biological activity. Studies have shown that altering the cyclopropyl moiety can enhance binding affinity towards various biological targets, including enzymes and receptors .
Comparative Analysis of Analogues
A comparative analysis of structurally similar compounds reveals that variations in substituents can lead to marked differences in potency and selectivity. For instance, compounds with enhanced lipophilicity have been shown to improve inhibitory activity against specific enzymes, indicating the importance of structural modifications in drug development .
| Compound | Structure | Activity Level | Notes |
|---|---|---|---|
| N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide | Structure | Moderate | Potential antibacterial and anticancer agent |
| LEI-401 | Structure | High | Potent inhibitor with drug-like properties |
| Analog A | Structure | Low | Less effective due to structural limitations |
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound against various biological targets. These studies highlight its potential as a lead compound for further development into therapeutics aimed at treating infections and cancer .
Toxicological Assessments
Toxicological assessments are critical for determining the safety profile of this compound. Preliminary studies indicate a favorable safety margin, but further investigations are necessary to fully understand its pharmacokinetics and long-term effects .
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Table 1: Key Features of Comparable Compounds
*Calculated molecular weight based on formula C₈H₁₆N₂O₂S·HCl.
Key Differences and Implications
Sulfonamide vs. Carboxamide: The sulfonamide group in the target compound and ’s cyclopropanesulfonamide derivative provides strong hydrogen-bonding capacity and acidity (pKa ~10–11), which contrasts with the carboxamide group in ’s compound (pKa ~15–17). This difference may influence binding affinity in biological targets, such as enzymes or receptors requiring acidic proton donors .
Cyclopropylmethyl vs. Trifluoromethyl :
- The cyclopropylmethyl group in the target compound enhances lipophilicity (LogP ~1.5–2.0) compared to the trifluoromethyl group in ’s compound (LogP ~2.5–3.0). While both substituents improve metabolic stability, the trifluoromethyl group’s electron-withdrawing effects may alter electronic distribution in the pyrrolidine ring, affecting reactivity .
Stereochemical Complexity :
- ’s compound specifies (3S,5R) stereochemistry, which is absent in the target compound’s description. Stereochemistry critically impacts biological activity; for example, Naltrexone () relies on its morphinan core’s stereochemistry for opioid receptor antagonism .
This method may be applicable to the target compound, though yield optimization would depend on substituent compatibility .
Biological Activity
N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₅ClN₂O₂S and a molecular weight of approximately 226.72 g/mol. The structure includes a cyclopropyl group attached to a pyrrolidine ring and a sulfonamide functional group, which is essential for its biological activity.
The mechanism of action of this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This interaction can significantly impact various biochemical pathways, particularly those involved in disease processes such as cancer and inflammation.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor , particularly targeting:
- Dihydropteroate Synthase : Essential for bacterial folate biosynthesis, contributing to its antibacterial properties.
- Lactate Dehydrogenase (LDH) : Inhibiting LDH has been shown to suppress cellular lactate output in cancer cell lines like MiaPaCa-2 (pancreatic cancer) and A673 (Ewing’s sarcoma) with sub-micromolar potency .
Neuropharmacological Effects
In neuropharmacology, this compound has been studied for its potential effects on the central nervous system. It has shown promise in modulating neurotransmitter systems, with applications in treating conditions such as anxiety and epilepsy.
Case Studies
- Inhibition of Cancer Cell Growth :
- Neuropharmacological Studies :
- Animal models have indicated that modifications to the pyrrolidine ring can lead to compounds with significant anticonvulsant or anxiolytic activities. This suggests potential therapeutic applications in neurological disorders.
Data Tables
Q & A
Basic: How can researchers optimize the synthesis yield of N-(Cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride?
Methodological Answer:
Synthetic optimization requires systematic experimentation. Use Design of Experiments (DoE) to evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading). Tools like Design Expert (a statistical software for response surface methodology) can model interactions between parameters and identify optimal conditions . For cyclopropylmethyl-containing compounds, ensure inert atmospheres to prevent side reactions with moisture-sensitive intermediates. Monitor reaction progress via TLC or HPLC, and validate purity using NMR (¹H/¹³C) and mass spectrometry.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and sulfonamide NH (δ ~3.5–5.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns.
- FT-IR : Validate sulfonamide S=O stretching (~1350–1150 cm⁻¹).
Compare spectral data with related compounds (e.g., naltrexone derivatives in ) to resolve ambiguities .
Advanced: How to assess target specificity of this compound in receptor-binding studies?
Methodological Answer:
- In Vitro Assays : Use radioligand displacement assays (e.g., for opioid receptors, referencing ) to measure IC₅₀ values.
- Computational Docking : Model interactions with receptor active sites (e.g., using AutoDock Vina). Validate predictions with mutagenesis studies.
- Off-Target Screening : Employ panels like Eurofins’ Selectivity44 to assess cross-reactivity.
Basic: What protocols ensure stability of this compound under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation via HPLC-UV, tracking impurities (e.g., hydrolysis products). Use kinetic modeling to predict shelf life. For hygroscopic compounds, employ desiccants in packaging .

Advanced: How to develop a sensitive HPLC-MS method for detecting trace impurities in this compound?
Methodological Answer:
- Column Selection : Use a C18 column (2.1 × 100 mm, 1.7 µm) for high resolution.
- Mobile Phase : Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
- MS Parameters : Electrospray ionization (ESI+) with MRM transitions for target analytes.
Validate according to ICH Q2(R1), including LOD/LOQ (<0.1% for impurities).
Advanced: What mechanistic studies elucidate the toxicity profile of this compound?
Methodological Answer:
- In Vitro Cytotoxicity : Use HepG2 cells and MTT assays to assess IC₅₀.
- In Vivo Models : Administer escalating doses to rodents (OECD 423 guidelines).
- Toxicogenomics : Perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress).
Advanced: How to predict drug-drug interaction risks for this compound using in vitro models?
Methodological Answer:
- CYP Inhibition Assays : Incubate with human liver microsomes and probe substrates (e.g., CYP3A4).
- Transporters : Evaluate P-gp inhibition via calcein-AM assays.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate interactions using GastroPlus®.
Basic: What formulation strategies improve aqueous solubility of this compound?
Methodological Answer:
- Salt Selection : Test counterions (e.g., citrate, phosphate) for enhanced solubility.
- Co-Solvents : Use PEG 400 or cyclodextrins.
- Nanonization : Reduce particle size via wet milling (e.g., to <200 nm).
Advanced: How to resolve enantiomeric purity challenges in the synthesis of this chiral sulfonamide?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® IG-3 columns with hexane/isopropanol gradients.
- Circular Dichroism (CD) : Confirm absolute configuration.
- Crystallization : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid).
Advanced: How to address contradictions in pharmacological data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Analysis : Measure plasma/tissue concentrations to confirm bioavailability.
- Metabolite Profiling : Identify active/inactive metabolites via LC-QTOF-MS.
- Multi-Omics Integration : Correlate transcriptomic and metabolomic datasets.
- Peer Consultation : Discuss findings on platforms like ResearchGate to leverage community insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

